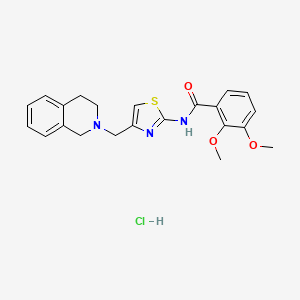

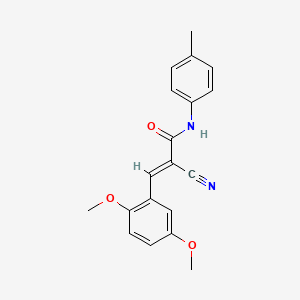

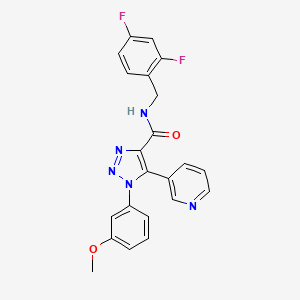

![molecular formula C19H12BrFN2OS B2892000 3-(3-溴苄基)-7-(3-氟苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1251580-38-7](/img/structure/B2892000.png)

3-(3-溴苄基)-7-(3-氟苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of thieno[3,2-d]pyrimidin-4-ones . Thieno[3,2-d]pyrimidin-4-ones have been studied for their potential as antitubercular agents .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . The synthesis process involves designing the compounds and then evaluating their antimycobacterial activity .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-ones is complex and requires detailed computational studies for a comprehensive understanding . The structure–activity-relationship (SAR) of these compounds has been reported in the context of their inhibition of Cytochrome bd oxidase (Cyt- bd) .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-ones have been found to inhibit Cyt- bd, an attractive drug target in Mycobacterium tuberculosis . The chemical reactions involved in this inhibition are complex and require further study .科学研究应用

抗菌和抗真菌活性

噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物的合成和测试已证明具有显着的抗菌和抗真菌特性。这些化合物已被合成并评估了其对一系列革兰氏阳性和革兰氏阴性细菌以及酵母样真菌的功效,显示出对念珠菌属的有效抗真菌活性和对金黄色葡萄球菌和大肠杆菌等菌株的强抗菌活性 (Kahveci 等人,2020)。

抗癌活性

另一个重要的应用涉及微波辅助合成的氟化香豆素-嘧啶杂化物,该杂化物已显示出对包括肺癌 (A-549) 和乳腺腺癌 (MDA-MB-231) 在内的人类癌细胞系具有有效的抗癌活性。这些化合物还表现出 DNA 切割能力,这可能是其抗癌特性的一种机制 (Hosamani 等人,2015)。

绿色合成方法

对绿色化学方法的研究导致了用于合成噻吩并[2,3-d]嘧啶-4(3H)-酮的催化四组分反应。这种方法代表了一种更可持续、更有效的方法来生产这些化合物,强调了步骤经济和减少环境影响的重要性 (Shi 等人,2018)。

抗 HIV 活性

与噻吩并[3,2-d]嘧啶-4(3H)-酮相关的化合物已对其抗 HIV-1 活性进行了评估。具体而言,衍生物已在体外合成和测试,显示出作为 HIV-1 病毒抑制剂的潜力,这可能为治疗 HIV 感染提供新的治疗选择 (Novikov 等人,2004)。

抗菌和抗炎剂

对噻吩并嘧啶衍生物的进一步研究揭示了它们作为抗菌和抗炎剂的作用。这些研究的重点是合成新化合物并测试它们对各种微生物菌株和炎症的功效,展示了它们在开发治疗感染性和炎症性疾病的新疗法中的潜力 (Tolba 等人,2018)。

作用机制

Target of Action

The primary targets of this compound are Mycobacterium tuberculosis and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these strains .

Mode of Action

The compound inhibits Cytochrome bd oxidase (Cyt-bd) , an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacteria’s energy production, leading to their death .

Biochemical Pathways

The compound affects the energy metabolism pathway of the bacteria by inhibiting Cyt-bd . This enzyme is part of the electron transport chain, a series of reactions that generate ATP, the main energy currency of the cell. By inhibiting Cyt-bd, the compound disrupts ATP production, leading to energy depletion and bacterial death .

Pharmacokinetics

The compound has shown significant antimycobacterial activity, suggesting it has sufficient bioavailability to reach its target in the bacteria .

Result of Action

The compound’s action results in the death of Mycobacterium tuberculosis and Mycobacterium bovis BCG . It achieves this by disrupting the bacteria’s energy metabolism, leading to ATP depletion and bacterial death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different bacterial strains can affect the compound’s potency

未来方向

Thieno[3,2-d]pyrimidin-4-ones show promise as potential antitubercular agents . Their ability to inhibit Cyt- bd suggests they could be used in a drug combination targeting energy metabolism in Mycobacterium tuberculosis . Future research should focus on further understanding their mechanism of action, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

属性

IUPAC Name |

3-[(3-bromophenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrFN2OS/c20-14-5-1-3-12(7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-2-6-15(21)8-13/h1-8,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKBSHMBALYWLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

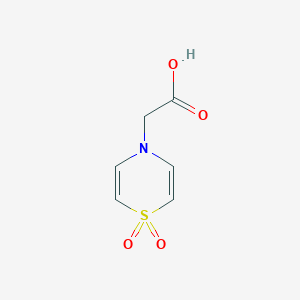

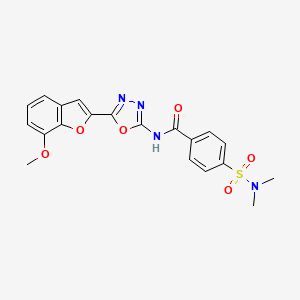

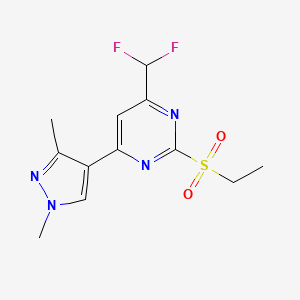

![1-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2891919.png)

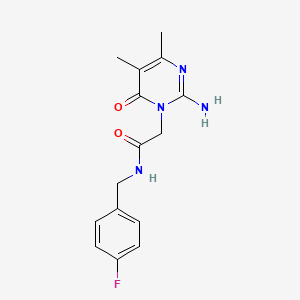

![5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2891923.png)

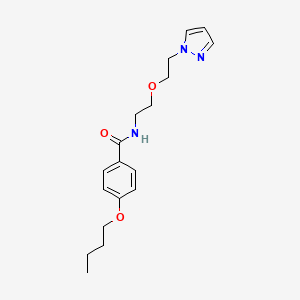

![2-[(Pyridazin-3-yl)amino]ethan-1-ol](/img/structure/B2891929.png)

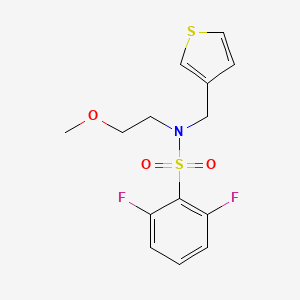

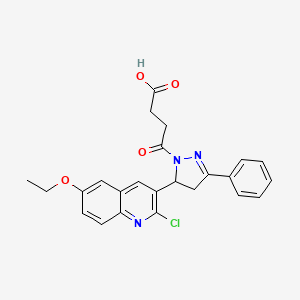

![(5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B2891933.png)